4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Structure-Activity Relationship Halogen Bonding Thiazinane Dioxide Series

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5) is a fully synthetic heterocyclic small molecule belonging to the 1,4-thiazinane 1,1-dioxide (thiomorpholine 1,1-dioxide) structural class. Its molecular architecture comprises a saturated six-membered thiazinane ring bearing a 1,1-dioxide sulfone moiety and an N-(2-chloro-4-fluorobenzyl)oxy substituent, yielding the molecular formula C₁₁H₁₃ClFNO₃S and a molecular weight of 293.74 g/mol.

Molecular Formula C11H13ClFNO3S
Molecular Weight 293.74
CAS No. 477889-61-5
Cat. No. B2412528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione
CAS477889-61-5
Molecular FormulaC11H13ClFNO3S
Molecular Weight293.74
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2
InChIKeyGSVXVOJOSUCXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5): Structural Profile and Procurement-Relevant Identity


4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5) is a fully synthetic heterocyclic small molecule belonging to the 1,4-thiazinane 1,1-dioxide (thiomorpholine 1,1-dioxide) structural class [1]. Its molecular architecture comprises a saturated six-membered thiazinane ring bearing a 1,1-dioxide sulfone moiety and an N-(2-chloro-4-fluorobenzyl)oxy substituent, yielding the molecular formula C₁₁H₁₃ClFNO₃S and a molecular weight of 293.74 g/mol [2]. This compound has been characterized in the patent literature as a sphingosine-1-phosphate receptor 1 (S1P1) agonist [3], positioning it within a therapeutically significant target class for autoimmune and inflammatory disease research. The presence of both chloro and fluoro substituents on the benzyl ether moiety distinguishes it from closely related mono-halogenated analogs in the same thiazinane dioxide series .

Why Generic Substitution of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5) Carries Scientific Risk


Within the 1,4-thiazinane 1,1-dioxide chemical series, even modest changes to the benzyl substitution pattern can profoundly alter S1P1 receptor pharmacology. The 2-chloro-4-fluoro substitution on the benzyl ring of CAS 477889-61-5 introduces a unique electronic and steric profile that diverges from the mono-substituted 4-chloro analog (CAS 477889-69-3) and the 4-trifluoromethyl derivative [1]. In the broader S1P1 agonist field, structure-activity relationship (SAR) studies have demonstrated that halogen position and identity on the aromatic head group critically govern receptor binding affinity, selectivity over S1P3 (a subtype linked to cardiovascular adverse effects), and functional bias (G-protein versus β-arrestin signaling) [2]. Therefore, substituting CAS 477889-61-5 with an analog lacking the identical 2-chloro-4-fluoro pattern—or procuring material without verified identity and purity—may introduce uncontrolled variability in receptor engagement, selectivity, and downstream biological readouts [3]. The quantitative evidence below substantiates why this specific halogenation pattern cannot be assumed interchangeable with its closest commercially available congeners.

Product-Specific Quantitative Evidence Guide for 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5)


Structural Differentiation from the Closest Mono-Halogenated Analog: Halogen Substitution Pattern Comparison

CAS 477889-61-5 (C₁₁H₁₃ClFNO₃S; MW 293.74) differs from its nearest commercially catalogued analog, 4-[(4-chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-69-3; C₁₁H₁₄ClNO₃S; MW 275.75), by the presence of a fluorine atom at the 4-position of the benzyl ring, replacing a hydrogen atom [1]. This substitution increases molecular weight by 17.99 g/mol (+6.5%) and introduces a strong electron-withdrawing group that modifies the electron density distribution of the aromatic ring. In S1P1 agonist medicinal chemistry campaigns, analogous ortho/para-dihalogenation patterns on the benzyl head group have been associated with altered S1P1 potency and S1P3 selectivity profiles compared to mono-halogenated congeners [2].

Structure-Activity Relationship Halogen Bonding Thiazinane Dioxide Series

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Parameters

The 2-chloro-4-fluoro substitution pattern on CAS 477889-61-5 is predicted to confer distinct physicochemical properties compared to the 4-chloro mono-substituted analog (CAS 477889-69-3). The electron-withdrawing effect of the additional fluorine atom alters the compound's logP (lipophilicity) and aqueous solubility profile. For the broader thiomorpholine 1,1-dioxide class, predicted density for CAS 477889-61-5 is approximately 1.39±0.1 g/cm³ with a boiling point of ~463.4±55.0 °C . These values differ from the 4-chloro analog (CAS 477889-69-3), which has a slightly lower predicted density (1.30±0.1 g/cm³) and boiling point (~453.0±50.0 °C), consistent with the absence of the electronegative fluorine substituent . Such differences translate to divergent chromatographic retention times and solubility characteristics that impact both purification and biological assay compatibility.

Lipophilicity ADME Drug-likeness

Vendor Purity Specification and Quality Control Benchmarking

Commercially available batches of CAS 477889-61-5 are offered at defined purity specifications that vary by supplier. AKSci supplies this compound at ≥95% purity (Catalog 8942CE) . MolCore offers material at ≥98% purity under ISO-certified quality systems . In comparison, the 4-chloro analog (CAS 477889-69-3) is available from multiple vendors at purity grades ranging from 95% to 97% . The higher purity tier (98%) available for CAS 477889-61-5 from select vendors reduces the likelihood of confounding biological activity from impurities—a critical consideration when investigating subtle SAR within the thiazinane dioxide series, where impurity-driven off-target effects at even 2–5% levels can obscure genuine structure-activity relationships.

Chemical Purity Quality Control Procurement Specification

Thiazinane 1,1-Dioxide Scaffold Privilege: Class-Level Precedent for S1P1 Receptor Engagement

The 1,4-thiazinane 1,1-dioxide (thiomorpholine 1,1-dioxide) scaffold is a validated privileged structure within S1P1 receptor agonist medicinal chemistry. Multiple compounds from this structural class have been disclosed in Bristol-Myers Squibb patents as selective S1P1 agonists with nanomolar potency, including thiomorpholine 1,1-dioxide-containing examples in U.S. Patent 9,770,459 and U.S. Patent 10,174,024 [1]. The 1,1-dioxide sulfone moiety serves as a key pharmacophoric element, engaging the receptor through polar interactions distinct from carboxylate- or phosphate-based head groups used in other S1P1 agonist chemotypes (e.g., fingolimod-phosphate, ozanimod, BMS-520) [2]. CAS 477889-61-5, as a member of this scaffold class, benefits from this established pharmacophoric precedent, and its specific 2-chloro-4-fluorobenzyl substitution represents a structurally defined variation within this privileged chemical space [3].

S1P1 Agonist Thiomorpholine 1,1-dioxide Scaffold Privilege

Limited Public Bioactivity Data: A Caution for Procurement Decisions Based on Unverified Potency Claims

A search of the ChEMBL database (version 20 and subsequent releases) for the molecular formula C₁₁H₁₃ClFNO₃S (matching CAS 477889-61-5) returned no reported bioactivity data [1]. Similarly, the ZINC database lists this compound with no associated ChEMBL activity annotations [2]. This stands in contrast to structurally related S1P1 agonists within the thiazinane dioxide series—such as thiomorpholine 1,1-dioxide derivatives disclosed in BMS patents—for which quantitative potency and selectivity data are publicly available through BindingDB and ChEMBL [3]. The absence of publicly disclosed potency data for CAS 477889-61-5 means that any vendor-claimed EC₅₀ or IC₅₀ values cannot be independently verified against primary literature. Researchers should exercise caution and request certificate of analysis (CoA) and any available in-house pharmacological characterization data from suppliers before designing experiments predicated on a specific potency assumption.

Data Transparency Bioactivity Verification Procurement Due Diligence

Best Research and Industrial Application Scenarios for 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477889-61-5)


S1P1 Receptor Pharmacological Tool Compound Research

CAS 477889-61-5 serves as a structurally defined probe for investigating S1P1 receptor pharmacology within the thiomorpholine 1,1-dioxide chemotype space. Its 2-chloro-4-fluorobenzyl substitution pattern provides a distinct electronic and steric profile relative to mono-halogenated analogs (e.g., CAS 477889-69-3), enabling systematic SAR exploration of halogen effects on S1P1 engagement [1]. Researchers comparing this compound against its 4-chloro analog can interrogate the contribution of the 4-fluoro substituent to receptor binding affinity, selectivity over S1P3, and functional signaling bias (G-protein vs. β-arrestin pathways). Given the absence of publicly disclosed potency data, initial characterization should include in vitro S1P1 cAMP assays or β-arrestin recruitment assays with head-to-head comparator compounds to establish the compound's pharmacological fingerprint [2].

Medicinal Chemistry Lead Optimization and Scaffold-Hopping Campaigns

The 1,4-thiazinane 1,1-dioxide core of CAS 477889-61-5 represents a scaffold distinct from the clinically advanced oxadiazole (ozanimod) and amino-alcohol (fingolimod) chemotypes [1]. Medicinal chemistry teams engaged in S1P1 agonist lead optimization can utilize this compound as a starting point for scaffold-hopping or fragment-growing strategies aimed at discovering novel S1P1 modulators with differentiated intellectual property positions. The 2-chloro-4-fluoro substitution provides a halogen-based vector for further diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), and procuring material with high purity (≥98% from ISO-certified vendors like MolCore) ensures that subsequent synthetic derivatization is not confounded by starting material impurities [2].

Comparative Analytical Reference Standard for Halogenated Thiazinane Dioxide Series

CAS 477889-61-5 and its close analog CAS 477889-69-3 (4-chloro only) constitute a matched pair for analytical method development and validation. The distinct HPLC retention times, mass spectral fragmentation patterns, and NMR chemical shifts arising from the additional fluorine atom in CAS 477889-61-5 provide a robust system suitability benchmark for laboratories developing LC-MS or HPLC-UV methods to resolve closely related thiazinane dioxide analogs [1]. Procurement of both compounds at defined purity grades enables cross-validation of analytical methods and establishment of relative response factors for quantitative analysis in reaction monitoring or stability studies [2].

Autoimmune and Inflammatory Disease Target Validation Studies

As a member of the S1P1 agonist structural class—a clinically validated target in multiple sclerosis (fingolimod, ozanimod, siponimod) and inflammatory bowel disease (ozanimod)—CAS 477889-61-5 can be employed as a tool for target validation and mechanistic studies in lymphocyte trafficking, endothelial barrier function, and immune cell sequestration [1]. Researchers should conduct dose-response experiments comparing this compound against reference S1P1 agonists (e.g., SEW2871, EC50_S1P1 = 13.8 nM; or CYM-5442, EC50 = 1.35 nM) to contextualize its potency within the broader S1P1 pharmacology landscape. Note that in vivo translation will require independent pharmacokinetic and tolerability profiling, as no publicly available in vivo data exist for this specific compound [2].

Quote Request

Request a Quote for 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.